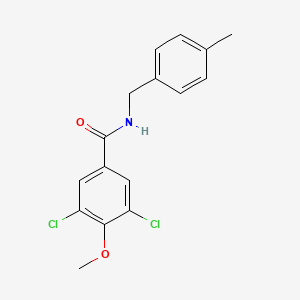

3,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds between a benzoyl compound and an amine. For instance, novel benzamides were synthesized to investigate their gastrokinetic activity, highlighting the importance of specific substituents for activity (Kato et al., 1992)(Kato et al., 1992). Similarly, the synthesis of various benzamide analogs, including those with methoxy groups, showcases the versatility of these compounds in medicinal chemistry (Hirokawa et al., 2002)(Hirokawa et al., 2002).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with chloro and methoxy substituents, has been extensively studied. X-ray diffraction and density functional theory (DFT) calculations have provided insights into the crystallographic and electronic structure of these compounds, aiding in understanding their reactivity and properties (Demir et al., 2015)(Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, influenced by their functional groups. For example, the synthesis and antibacterial activity of benzohydrazide compounds reveal how structural modifications impact chemical reactivity and biological activity (Hu et al., 2015)(Hu et al., 2015). The selective deprotection of benzyl groups in the presence of methoxy groups illustrates the chemical behavior of methoxybenzyl-protected compounds (Horita et al., 1986)(Horita et al., 1986).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and drug development. Studies on the crystal structure and morphology of benzamide compounds provide valuable information on their physical characteristics (Goel et al., 2017)(Goel et al., 2017).

Aplicaciones Científicas De Investigación

Pharmacological Research and Diagnostic Applications

Metoclopramide , a compound with similarities in structure to the one you mentioned, is primarily studied for its gastrointestinal motility-enhancing properties. It is used in diagnostic radiology or cineradiology to improve conditions for the diagnosis of lesions in the duodenum, jejunum, and ileum, and to prevent vomiting of barium in nauseated patients. Metoclopramide's pharmacodynamic studies have established its rapid effects on the motility of the gastrointestinal tract, including improved tone and peristalsis of the stomach and enhanced pyloric activity (Pinder et al., 2012).

Environmental Studies

Parabens , which include benzyl esters similar to the benzamide moiety in the specified compound, have been extensively researched for their occurrence, fate, and behavior in aquatic environments. They are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Studies have focused on their biodegradability, ubiquity in surface water, and potential endocrine-disrupting effects. Understanding the environmental impact of such compounds contributes to assessing the ecological risks associated with their widespread use (Haman et al., 2015).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, which share a resemblance with the benzamide structure, are important in the field of supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures has been utilized in applications ranging from nanotechnology to polymer processing and biomedical applications. This showcases the versatility of benzamide derivatives in contributing to advancements in material science and engineering (Cantekin et al., 2012).

Enzymatic Pollution Treatment

Research on oxidoreductive enzymes in the treatment of organic pollutants highlights the application of chemical compounds in enhancing the degradation efficiency of recalcitrant pollutants. Enzymes, in the presence of certain redox mediators, have shown improved efficiency in degrading pollutants, pointing towards the chemical manipulation of enzymes for environmental remediation purposes (Husain & Husain, 2007).

Propiedades

IUPAC Name |

3,5-dichloro-4-methoxy-N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-10-3-5-11(6-4-10)9-19-16(20)12-7-13(17)15(21-2)14(18)8-12/h3-8H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIPVYUCWSXCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

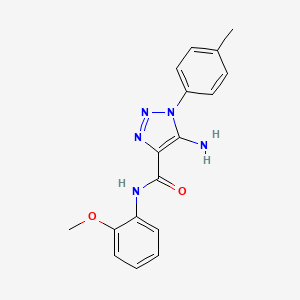

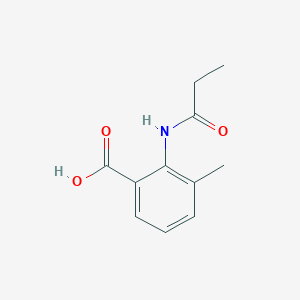

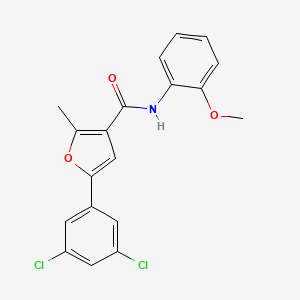

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)

![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)

![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)

![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)

![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)

![N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4621366.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)

![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)

![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)